molecular formula C17H18N2O3S2 B2532899 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide CAS No. 438225-39-9

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2532899
CAS No.: 438225-39-9
M. Wt: 362.46
InChI Key: QNMOENZOULRNKS-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring.

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound can interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparison with Similar Compounds

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the benzothiazole family. Its chemical structure features a benzothiazole moiety substituted with an ethoxy group and a sulfonamide group. The synthesis typically involves the reaction of 6-ethoxybenzothiazole with 3,4-dimethylbenzenesulfonyl chloride under controlled conditions to yield the final product.

Anticonvulsant Activity

One of the most notable biological activities of this compound is its anticonvulsant properties. Research indicates that compounds with similar structures have been evaluated for their efficacy against seizures induced by various methods, such as the Maximal Electroshock (MES) model and subcutaneous pentylenetetrazole (scPTZ) model. For instance, related compounds demonstrated significant anticonvulsant activity with median effective doses (ED50) ranging from 9.85 to 17 mg/kg in different models .

The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may influence neurotransmitter systems in the brain, particularly by modulating GABAergic and glutamatergic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:

  • Anticonvulsant Studies : A series of compounds structurally related to this compound were synthesized and tested for their anticonvulsant effects. The findings indicated that certain derivatives exhibited promising anticonvulsant activity comparable to established medications like phenytoin .
  • Neurotoxicity Assessment : Alongside efficacy studies, neurotoxicity was evaluated using the rotorod test. This assessment is crucial for determining the safety profile of new anticonvulsants .

Data Table: Summary of Biological Activities

Activity Model Used ED50 (mg/kg) TD50 (mg/kg) Protection Index
AnticonvulsantMaximal Electroshock (MES)9.8542.84.85
AnticonvulsantSubcutaneous Pentylenetetrazole (scPTZ)1244-

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-4-22-13-6-8-15-16(10-13)23-17(18-15)19-24(20,21)14-7-5-11(2)12(3)9-14/h5-10H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMOENZOULRNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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